Cas no 1419075-91-4 ((1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane)

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane is a bicyclic amine compound featuring a rigid, strained ring structure that enhances its utility in asymmetric synthesis and medicinal chemistry. Its stereospecific configuration (1R,5S) and methyl substitution at the 6-position contribute to its role as a chiral building block or ligand in catalytic systems. The constrained bicyclic framework offers steric and electronic tuning, making it valuable for developing pharmacologically active molecules or enantioselective transformations. Its stability under mild conditions and compatibility with diverse reaction conditions further underscore its versatility in organic synthesis. This compound is particularly relevant for applications requiring precise stereochemical control.
(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane structure
1419075-91-4 structure
Product Name:(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane
CAS No:1419075-91-4
MF:C6H12N2
MW:112.172881126404
CID:4597734
Update Time:2025-06-09

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Chemical and Physical Properties

Names and Identifiers

    • (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane
    • 3,6-Diazabicyclo[3.2.0]heptane, 6-methyl-, (1R,5S)-
    • Inchi: 1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3/t5-,6-/m1/s1
    • InChI Key: ACXCQTFLEBVHNU-PHDIDXHHSA-N
    • SMILES: [C@]12([H])[C@]([H])(N(C)C1)CNC2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Pricemore >>

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(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Suppliers

Amadis Chemical Company Limited
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(CAS:1419075-91-4)(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane
Order Number:A1059772
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:52
Price ($):3114.0
Email:sales@amadischem.com

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Related Literature

Additional information on (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane

Professional Introduction to (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (CAS No. 1419075-91-4)

(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane, identified by the CAS number 1419075-91-4, is a highly specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of bicyclic amines, characterized by its unique structural framework and potential biological activities. The precise stereochemistry of this molecule, defined by the (1R,5S) configuration, plays a crucial role in its interactions with biological targets, making it a subject of intense study in medicinal chemistry.

The structural motif of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane consists of a seven-membered bicyclic system with two nitrogen atoms incorporated at specific positions. This arrangement creates a rigid scaffold that can be exploited to design molecules with tailored properties. The presence of the methyl group at the 6-position further influences the electronic and steric environment of the molecule, potentially modulating its reactivity and binding affinity.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery. Bicyclic amines, such as (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane, have emerged as promising candidates due to their ability to mimic natural product structures and exhibit favorable pharmacokinetic profiles. The rigid bicyclic core provides stability, while the amine functionalities offer opportunities for hydrogen bonding and ionic interactions with biological targets.

One of the most compelling aspects of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane is its potential as a building block for more complex molecules. Medicinal chemists have leveraged its scaffold to develop derivatives with enhanced biological activity. For instance, modifications at the nitrogen atoms or the methyl group can lead to compounds with improved binding affinity or selectivity for specific enzymes or receptors.

Recent studies have highlighted the utility of this compound in the development of inhibitors for various therapeutic targets. The unique structural features of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane have been exploited to design molecules that interact with proteins involved in metabolic pathways, inflammation, and neurodegenerative diseases. These findings underscore the compound's significance as a pharmacophore in drug discovery efforts.

The stereochemistry of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane is particularly noteworthy, as it can significantly influence the biological activity of derived compounds. The (1R,5S) configuration has been shown to confer specific interactions with biological targets, often leading to enhanced efficacy or reduced side effects compared to racemic or other stereoisomers. This underscores the importance of stereochemical control in the design and synthesis of novel therapeutic agents.

The synthesis of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane presents unique challenges due to its complex cyclic structure and multiple stereocenters. However, advances in synthetic methodology have made it increasingly feasible to access this compound in high purity and enantiomeric excess. Techniques such as asymmetric catalysis and chiral auxiliary approaches have been particularly valuable in achieving the desired stereochemical outcome.

The potential applications of (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane extend beyond traditional drug discovery endeavors. Its structural features make it a suitable candidate for use as a ligand in chemical biology studies aimed at understanding enzyme mechanisms and protein-protein interactions. Additionally, its rigid framework can serve as a template for designing molecules with applications in materials science and nanotechnology.

In conclusion, (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (CAS No.1419075-91-4) represents a significant advancement in the field of organic chemistry and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable tool for drug discovery and other scientific applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1419075-91-4)(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane
A1059772
Purity:99%
Quantity:1g
Price ($):3114.0
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